3-Methyl-4-nitro-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 3-Methyl-4-nitro-1H-pyrazole and related compounds often involves reactions that introduce or modify functional groups within the pyrazole ring. For example, a regioselective synthesis approach has been developed for the synthesis of tri- and tetrasubstituted pyrazoles, demonstrating the complexity and specificity required in synthesizing such compounds (Deng & Mani, 2008).
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitro-1H-pyrazole and similar compounds has been a subject of study to understand the arrangement of atoms and the overall geometry. Studies utilizing X-ray diffraction and other spectroscopic methods provide detailed insights into the crystal structure, revealing how molecules are linked through hydrogen bonding and other intermolecular interactions, which could affect their reactivity and properties (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 3-Methyl-4-nitro-1H-pyrazole can include various transformations, such as nucleophilic substitutions, where the compound reacts with different nucleophiles to form a range of products. This versatility is essential for the synthesis of derivatives with specific properties for various applications. The reactivity of such compounds is often explored under different conditions to optimize yields and selectivity (Dalinger et al., 2013).
Scientific Research Applications
Synthesis and Reactivity : 3,4,5-Trinitro-1H-pyrazole, a compound related to 3-Methyl-4-nitro-1H-pyrazole, shows reactivity with ammonia, amines, and other nucleophiles. This reactivity is used to produce various substituted pyrazoles, which have applications in material sciences and potentially in pharmaceuticals (Dalinger et al., 2013).
Energetic Materials Research : Nitropyrazoles, including derivatives of 3-Methyl-4-nitro-1H-pyrazole, are explored for their potential in energetic materials. These compounds, such as 3,4-dinitro pyrazole and 1-methyl-3,4,5-trinitropyrazole, have higher energy and lower sensitivity compared to traditional explosives like TNT (Old Jun-lin, 2014).
Crystal Structure Analysis : Research on methylated pyrazoles shows interesting hydrogen-bonded chain structures, which are significant for understanding molecular interactions and designing new materials (Portilla et al., 2007).
Detonation Properties Studies : The detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles have been analyzed, revealing their potential as high-energy density materials. These studies are crucial in the development of new explosives and propellants (Ravi et al., 2010).
Pharmaceutical Applications : 4-Nitrosopyrazoles, including derivatives of 3-Methyl-4-nitro-1H-pyrazole, are studied for their pharmaceutical applications, particularly as potential inhibitors and antitumor agents (Volkova et al., 2021).
Pyrazole Derivatives in Drug Development : The synthesis and biological activity of various pyrazole derivatives have been explored, with applications in antitumor, antifungal, and antibacterial drug development (Titi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-methyl-4-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-4(7(8)9)2-5-6-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZYTQJELOHMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201490 | |
Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitro-1H-pyrazole | |
CAS RN |
5334-39-4 | |
Record name | 3-Methyl-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5334-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5334-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole, 3-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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